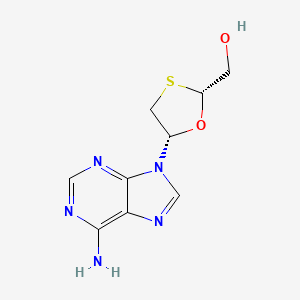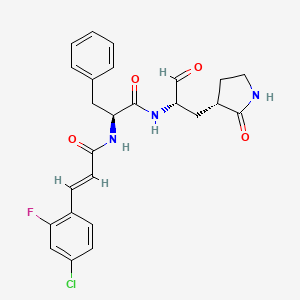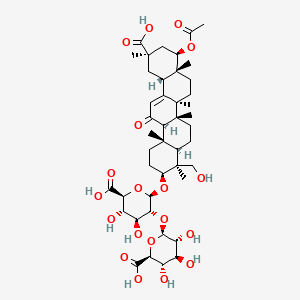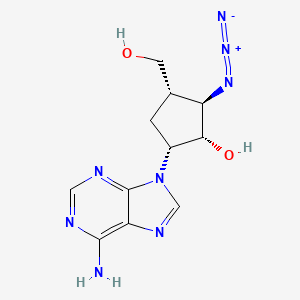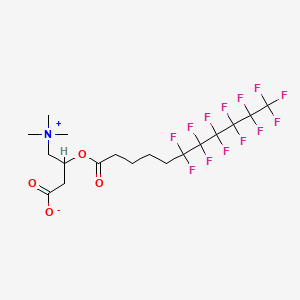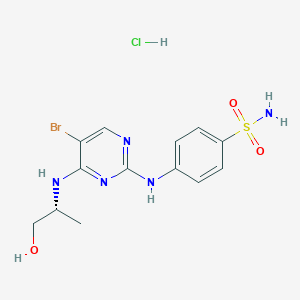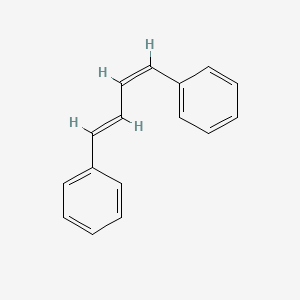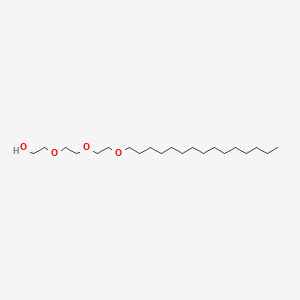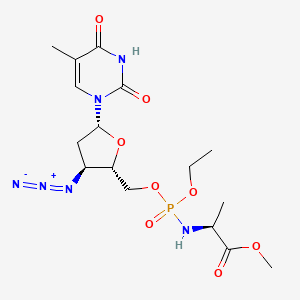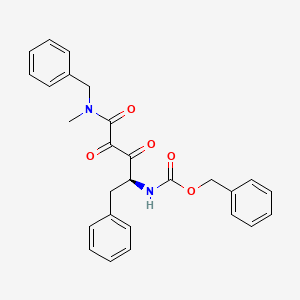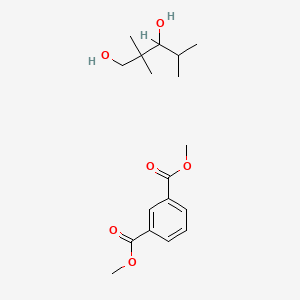
Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) is a coordination compound that involves zinc as the central metal ion. Coordination compounds are known for their diverse structures and applications in various fields such as catalysis, medicine, and materials science. This compound, in particular, features ligands such as alpha-ketoglutarate, chloro, and S-methylmethionine, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) typically involves the reaction of zinc salts with the respective ligands under controlled conditions. For instance, zinc chloride can be reacted with alpha-ketoglutaric acid and S-methylmethionine in an aqueous medium. The reaction conditions such as pH, temperature, and concentration of reactants are crucial for the successful formation of the desired coordination compound.
Industrial Production Methods
Industrial production of such coordination compounds often involves large-scale reactions in reactors where parameters like temperature, pressure, and mixing are precisely controlled. The purification of the final product may involve crystallization, filtration, and drying processes to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the release of ligands.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the course of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a higher oxidation state of zinc, while substitution reactions could result in new coordination compounds with different ligands.
科学研究应用
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) involves its interaction with molecular targets such as enzymes and cellular components. The zinc ion plays a crucial role in stabilizing the compound and facilitating its interactions. The ligands contribute to the specificity and binding affinity of the compound towards its targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-copper(II)
- Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-nickel(II)
- Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-cobalt(II)
Uniqueness
Compared to similar compounds, Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) exhibits unique properties due to the specific coordination environment around the zinc ion. The combination of ligands and the central metal ion results in distinct chemical reactivity and biological activity, making it a compound of interest for various applications.
属性
CAS 编号 |
131966-49-9 |
|---|---|
分子式 |
C11H20ClNO8SZn |
分子量 |
427.2 g/mol |
IUPAC 名称 |
zinc;2-amino-4-dimethylsulfoniobutanoate;2-oxopentanedioate;hydrate;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.C5H6O5.ClH.H2O.Zn/c1-10(2)4-3-5(7)6(8)9;6-3(5(9)10)1-2-4(7)8;;;/h5H,3-4,7H2,1-2H3;1-2H2,(H,7,8)(H,9,10);1H;1H2;/q;;;;+2/p-2 |
InChI 键 |
PQYMGBJVASLPFW-UHFFFAOYSA-L |
规范 SMILES |
C[S+](C)CCC(C(=O)[O-])N.C(CC(=O)[O-])C(=O)C(=O)[O-].O.Cl.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


